Duloxetine IMpurity 13

Description

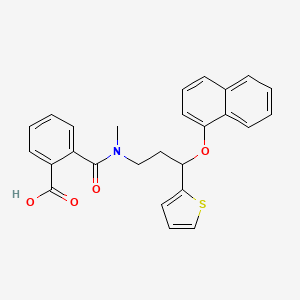

Structure

3D Structure

Properties

Molecular Formula |

C26H23NO4S |

|---|---|

Molecular Weight |

445.5 g/mol |

IUPAC Name |

2-[methyl-(3-naphthalen-1-yloxy-3-thiophen-2-ylpropyl)carbamoyl]benzoic acid |

InChI |

InChI=1S/C26H23NO4S/c1-27(25(28)20-11-4-5-12-21(20)26(29)30)16-15-23(24-14-7-17-32-24)31-22-13-6-9-18-8-2-3-10-19(18)22/h2-14,17,23H,15-16H2,1H3,(H,29,30) |

InChI Key |

QYWSULHSCQVWPV-UHFFFAOYSA-N |

Canonical SMILES |

CN(CCC(C1=CC=CS1)OC2=CC=CC3=CC=CC=C32)C(=O)C4=CC=CC=C4C(=O)O |

Origin of Product |

United States |

Mechanistic Understanding of Duloxetine Impurity 13 Formation

Synthetic Process-Related Formation Pathways

The synthesis of duloxetine (B1670986) is a multi-step process where the potential for impurity formation exists at various stages. researchgate.netconicet.gov.ar The formation of Duloxetine Impurity 13 is often linked to specific starting materials, reagents, and reaction conditions employed during the manufacturing process.

Role of Starting Materials and Reagents in Impurity 13 Generation

The purity of starting materials is a crucial factor in controlling the impurity profile of the final active pharmaceutical ingredient (API). conicet.gov.ar Impurities present in the initial raw materials can be carried through the synthetic steps and may even react to form new impurities. google.comresearchgate.net

In the synthesis of duloxetine, key starting materials include 2-acetylthiophene (B1664040) and 1-fluoronaphthalene. researchgate.net The presence of isomeric or related substance impurities in these starting materials can lead to the formation of corresponding impurities in the final product. For instance, the use of 2-acetylthiophene containing impurities could potentially lead to the formation of undesired side products.

Reagents used in the synthesis also play a significant role. For example, the Mannich reaction, which involves dimethylamine (B145610) and formaldehyde, is a key step. researchgate.net The quality and purity of these reagents are important to prevent the formation of by-products.

By-product and Side Reaction Mechanisms

Side reactions are a common source of impurities in multi-step organic syntheses. conicet.gov.ar In the case of duloxetine, several side reactions can potentially lead to the formation of impurities. The formation of this compound, which is structurally related to duloxetine, can arise from such unintended reaction pathways.

One potential pathway for the formation of impurities involves the reaction of duloxetine with residual acids or other reactive species present in the manufacturing process. scirp.org For example, reactions with enteric polymers or their degradation products have been reported to form impurities. scirp.org

The following table summarizes some of the known process-related impurities of duloxetine and their potential origins.

| Impurity Name | Potential Origin |

| N-formyl duloxetine | Reaction with acetonitrile (B52724) in the presence of titanium dioxide, catalyzed by sonication or light. researchgate.net |

| Phthalamide (B166641) impurity | Interaction of duloxetine with hydroxypropyl methylcellulose (B11928114) phthalate (B1215562) (HPMCP), an enteric polymer. scirp.org |

| Succinamide (B89737) impurity | Reaction of duloxetine with hydroxypropyl methylcellulose acetate (B1210297) succinate (B1194679) (HPMCAS), an enteric polymer. scirp.org |

| N-nitroso duloxetine | Reaction of duloxetine's secondary amine with nitrosating agents. asianpubs.org |

Influence of Manufacturing Process Parameters on Impurity 13 Levels

Manufacturing process parameters such as temperature, pH, and reaction time can significantly influence the formation of impurities. acs.org Careful control of these parameters is essential to minimize the levels of unwanted by-products, including this compound.

For instance, the formation of certain degradation products is known to be accelerated by heat and humidity. scirp.org Similarly, the pH of the reaction mixture can influence the rate of both the desired reaction and potential side reactions. Studies have shown that the stability of duloxetine is pH-dependent, with increased degradation observed under acidic conditions. iosrphr.orgscispace.com

The choice of solvent can also impact the impurity profile. The conversion of duloxetine to its hydrochloride salt is often performed in ethyl acetate. google.com The conditions of this step must be carefully controlled to prevent degradation.

Degradation Pathways Leading to this compound

Degradation of the active pharmaceutical ingredient can occur during manufacturing, storage, or even administration, leading to the formation of impurities. google.comijper.org Understanding these degradation pathways is crucial for developing stable formulations.

Hydrolytic Degradation Mechanisms

Hydrolysis is a common degradation pathway for many pharmaceutical compounds. ijper.org Duloxetine is susceptible to hydrolytic degradation, particularly under acidic conditions. iosrphr.orgoup.comresearchgate.net The ether linkage in the duloxetine molecule is a primary site for acid-catalyzed hydrolysis, which can lead to the formation of 1-naphthol (B170400) and a thienyl alcohol derivative. iosrphr.org

The rate of hydrolysis is highly dependent on the pH. Significant degradation has been observed at low pH values, while the drug is more stable under neutral or basic conditions. iosrphr.orgscispace.comoup.com

Forced degradation studies have been instrumental in identifying the products of hydrolytic degradation. The table below summarizes the findings from various studies on the hydrolytic degradation of duloxetine.

| Stress Condition | Degradation Products Observed | Reference |

| 0.1 N HCl | Significant degradation, formation of multiple degradation products. | oup.comderpharmachemica.comnih.govingentaconnect.com |

| 0.1 N NaOH | Less degradation compared to acidic conditions. | oup.comnih.gov |

| Neutral (water) | Degradation observed upon refluxing. | oup.comresearchgate.net |

Oxidative Degradation Pathways

Oxidative degradation is another potential pathway for the formation of impurities. conicet.gov.ar While some studies have reported that duloxetine is relatively stable to oxidative stress, others have shown that degradation can occur under certain conditions. oup.comderpharmachemica.comnih.gov

Forced degradation studies using oxidizing agents like hydrogen peroxide have been conducted to investigate the oxidative stability of duloxetine. derpharmachemica.comresearchgate.net In some cases, the formation of degradation products has been observed, indicating that oxidation can be a relevant degradation pathway. derpharmachemica.com However, other studies have found duloxetine to be stable under oxidative conditions. scispace.comingentaconnect.com The susceptibility to oxidation may depend on the specific conditions, such as the concentration of the oxidizing agent, temperature, and the presence of catalysts.

Photolytic Degradation Processes

Exposure to light can induce chemical changes in drug substances, a process known as photolytic degradation. In the case of duloxetine, studies have shown that it is susceptible to degradation upon exposure to light, particularly in solution.

When a solution of duloxetine hydrochloride (1 mg/mL) was exposed to light in a photostability chamber for 10 days, a significant degradation of 22.08% was observed in the unwrapped sample. oup.com In contrast, the sample wrapped to protect it from direct light exposure showed only 1.54% degradation, highlighting the role of light in the degradation process. oup.com While the solid form of duloxetine is generally stable under photolytic stress, the solution form is considerably more labile. oup.comnih.gov

The phototransformation of duloxetine hydrochloride is theoretically estimated to be 100% within one month based on its ultraviolet-visible absorption spectrum. fda.gov This is further supported by studies in algae toxicity tests where duloxetine was found to be susceptible to photolysis. fda.gov Research has demonstrated that duloxetine's concentration can decrease to less than 10% of its initial level after just two hours of irradiation in a sunlight simulator. mdpi.com Some studies have observed complete degradation after only 30 minutes of exposure to a medium-pressure mercury-vapor lamp. mdpi.comresearchgate.net The process of photolytic degradation can lead to the formation of numerous photoproducts, with some studies identifying as many as 34 different transformation products. mdpi.comresearchgate.net

While specific studies detailing the precise mechanism of this compound formation via photolysis are not extensively available, the general susceptibility of duloxetine to light-induced degradation suggests that photolytic pathways could contribute to its formation. The energy from light can excite molecules, leading to bond cleavage and rearrangement, which are common mechanisms for impurity generation.

Thermal Degradation Phenomena

Thermal stress is another significant factor that can lead to the degradation of pharmaceutical compounds. Similar to photolytic degradation, duloxetine exhibits different stability profiles in its solid and solution states when subjected to heat.

The solid form of duloxetine hydrochloride has been found to be stable under thermal stress conditions. oup.com However, when a solution of the drug was maintained at 60°C for 15 days, a substantial 89.63% of the drug degraded, resulting in the formation of ten different degradation products. oup.comresearchgate.net Another study observed about 6.5% degradation of duloxetine hydrochloride after heating at 70°C for 5 hours. asianpubs.org Thermogravimetric analysis has shown that duloxetine hydrochloride does not experience weight loss below 160°C, but decomposition and melting occur above this temperature. fda.gov

The rate of formation of certain duloxetine impurities, particularly those arising from interactions with enteric-coating polymers, is accelerated by heat and humidity. google.comscirp.orgscirp.org This indicates that thermal energy can act as a catalyst for degradation reactions, including those that may lead to the formation of this compound.

Table 1: Thermal Degradation of Duloxetine Hydrochloride Solution

| Temperature | Duration | Degradation Percentage | Number of Degradation Products | Source |

| 60°C | 15 days | 89.63% | 10 | oup.comresearchgate.net |

| 70°C | 5 hours | ~6.5% | Not specified | asianpubs.org |

| 105°C | Not specified | Degradation observed | Not specified | nirmauni.ac.in |

Interaction with Excipients and Packaging Components

Excipients, while often considered inert, can interact with active pharmaceutical ingredients (APIs), leading to degradation. drhothas.com Duloxetine is known to be reactive with certain excipients, particularly acidic ones. irjmets.com

A significant interaction occurs between duloxetine and enteric-coating polymers such as hydroxypropylmethylcellulose (B13716658) acetate succinate (HPMCAS) and hydroxypropyl methylcellulose phthalate (HPMCP). google.comscirp.orgasianpubs.org Residual free acids or degradation products within these polymers can react with duloxetine to form succinamide and phthalamide impurities. google.comscirp.org This reaction is expedited by heat and humidity. scirp.orgscirp.org To mitigate this, a separating layer is often introduced between the drug core and the enteric coating. asianpubs.org

The chemical nature of the excipient, the drug-to-excipient ratio, moisture content, and the microenvironmental pH are all factors that can influence the stability of the drug. scirp.org Impurities within excipients, such as aldehydes, can also react with the API. scirp.orgdrhothas.com

Packaging components can also play a role in drug stability. While specific studies on the interaction of duloxetine with packaging leading to Impurity 13 are limited, the general principle of drug-packaging interaction is a recognized factor in impurity formation. researchgate.net For instance, the choice of bottle type, headspace, and the presence of desiccants can all influence the stability of the final product. scirp.orgscirp.org

Kinetic and Thermodynamic Considerations in Impurity 13 Formation

Kinetics refers to the rate of the degradation reaction. Factors that influence the kinetics of impurity formation include:

Temperature: As seen in thermal degradation studies, higher temperatures generally increase the rate of degradation reactions. scirp.org

Light Intensity: For photolytic degradation, the intensity and wavelength of light can affect the rate of impurity formation. oup.com

Concentration of Reactants: The concentration of duloxetine, as well as any interacting excipients or their impurities, will influence the reaction rate.

Presence of Catalysts: Acidic residues in excipients can act as catalysts, accelerating the degradation of duloxetine. irjmets.com

Thermodynamics relates to the spontaneity and equilibrium of the degradation process. The conversion of a drug to an impurity is a thermodynamically favored process if the impurity is in a more stable, lower energy state. The amorphous form of a drug, for instance, has higher free energy than its crystalline form, making it thermodynamically metastable and more prone to conversion. nih.gov While this doesn't directly describe impurity formation, it illustrates the principle of moving towards a more stable state. The formation of degradation products is a pathway for the drug molecule to reach a lower energy state under specific stress conditions.

Advanced Analytical Methodologies for Duloxetine Impurity 13 Assessment

Chromatographic Separation Techniques

Chromatographic techniques are the cornerstone of impurity profiling in the pharmaceutical industry, offering high-resolution separation of complex mixtures. For Duloxetine (B1670986) Impurity 13, a range of these methods are utilized to ensure its effective separation from the API and other related substances.

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of non-volatile and thermally labile compounds like duloxetine and its impurities. Stability-indicating HPLC methods are particularly crucial as they can separate the drug substance from its degradation products and process-related impurities, proving the method's specificity.

Several reversed-phase HPLC (RP-HPLC) methods have been developed for the impurity profiling of duloxetine. derpharmachemica.comingentaconnect.comresearchgate.net These methods typically employ a C8 or C18 stationary phase and a mobile phase consisting of an aqueous buffer and an organic modifier. The selection of the mobile phase composition, pH, and column is critical to achieve the desired separation. For instance, one method utilizes a YMC Pack C8 column with a gradient mixture of a phosphate (B84403) buffer (pH 3.0) containing an ion-pairing agent and acetonitrile (B52724). derpharmachemica.com Another approach employs a Zorabax XDB C18 column with a mobile phase of aqueous trifluoroacetic acid, methanol, and tetrahydrofuran. ingentaconnect.com The use of a photodiode array (PDA) detector allows for the monitoring of eluents at multiple wavelengths, aiding in peak identification and purity assessment. researchgate.net

Table 1: Exemplary HPLC Methods for Duloxetine Impurity Analysis

| Parameter | Method 1 derpharmachemica.com | Method 2 ingentaconnect.com | Method 3 researchgate.net |

| Column | YMC Pack C8 (250 x 4.6 mm, 5µm) | Zorabax XDB C18 (50 x 4.6 mm, 5µ) | Symmetry C18 (250 x 4.6mm, 5µm) |

| Mobile Phase A | 0.01M Sodium Dihydrogen Orthophosphate + 1.0g 1-Heptane Sulfonic Acid Sodium Salt in water (pH 3.0) | 0.1% Trifluoroacetic acid in water | Buffer/methanol/acetonitrile (35:52:13 v/v/v) |

| Mobile Phase B | Acetonitrile | Methanol/tetrahydrofuran (50:50 v/v) | Methanol/acetonitrile (80:20 v/v) |

| Elution | Gradient | Isocratic (60:20:20 v/v/v of A:B) | Gradient |

| Flow Rate | 1.0 mL/min | 0.8 mL/min | 1.0 mL/min |

| Detection | UV at 217 nm | UV | PDA Detector |

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing sub-2 µm particle columns to achieve faster analysis times, higher resolution, and improved sensitivity compared to traditional HPLC. oup.commdpi.com A stability-indicating UPLC method has been developed for the quantitative determination of duloxetine and its impurities. oup.comnih.gov

This UPLC method allows for a significant reduction in analysis time while still achieving excellent separation of duloxetine from its potential impurities. oup.com The method employs a C18 column and a gradient elution with a mobile phase consisting of a phosphate buffer and acetonitrile. nih.gov The enhanced resolution of UPLC is particularly advantageous for separating structurally similar impurities like Duloxetine Impurity 13 from the main API peak.

Table 2: UPLC Method for Duloxetine and Related Compounds Analysis

| Parameter | Details nih.govinnovareacademics.in |

| Column | Acquity UPLC BEH C18 (1.0 x 100 mm, 1.7 µm) |

| Mobile Phase A | 0.01M KH2PO4 (pH 4.0) buffer/tetrahydrofuran/methanol (67:23:10 v/v/v) |

| Mobile Phase B | 0.01M KH2PO4 (pH 4.0) buffer/acetonitrile (60:40 v/v) |

| Elution | Gradient |

| Flow Rate | 0.6 mL/min |

| Detection | UV at 320 nm |

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. molnar-institute.com In the context of duloxetine impurity profiling, GC is primarily used for the determination of residual solvents and other volatile impurities that may be present from the manufacturing process. While duloxetine and its polar impurities are generally not amenable to direct GC analysis due to their low volatility, derivatization techniques can be employed to increase their volatility. GC coupled with mass spectrometry (GC-MS) is a valuable tool for the identification of unknown volatile impurities. iosrjournals.org It has been noted that certain impurities detected during analysis may be artifacts of the analytical process itself, such as the formation of N-formyl duloxetine when using acetonitrile as a solvent under specific conditions. molnar-institute.com

Supercritical Fluid Chromatography (SFC) has emerged as a valuable alternative and complementary technique to HPLC for pharmaceutical analysis. molnar-institute.com SFC utilizes a supercritical fluid, typically carbon dioxide, as the mobile phase, often with a small amount of organic modifier. This technique can offer different selectivity compared to reversed-phase HPLC and is particularly useful for the separation of chiral compounds and polar analytes. SFC has been successfully applied to the impurity profiling of various drugs and has been used for the analysis of N-Nitrosoduloxetine. molnar-institute.comfu-berlin.de

Capillary Electrophoresis (CE) is a high-efficiency separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. xjtu.edu.cn CE methods offer advantages such as short analysis times, low sample and reagent consumption, and high separation efficiency. researchgate.net This technique has been shown to be a viable alternative for both achiral and chiral analysis of duloxetine and its impurities. researchgate.net A capillary micellar electrokinetic chromatography (MEKC) method has been developed for the simultaneous analysis of duloxetine and its toxic impurity, 1-Naphthol (B170400). eurekaselect.com

Table 3: Capillary Electrophoresis Method for Duloxetine and Impurity Analysis

| Parameter | Details eurekaselect.com |

| Technique | Capillary Micellar Electrokinetic Chromatography (MEKC) |

| Capillary | Fused-silica |

| Background Electrolyte | 50 mM Tris and 20 mM SDS, pH 10.6 |

| Applied Voltage | 25 kV |

| Internal Standard | Cimetidine |

Gas Chromatography (GC) for Volatile Components

Spectroscopic and Mass Spectrometric Approaches for Structural Elucidation

While chromatographic techniques are essential for separating impurities, spectroscopic and mass spectrometric methods are indispensable for their structural elucidation.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful analytical techniques for the unambiguous structure determination of organic molecules. conicet.gov.ar Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed in the characterization of duloxetine impurities. researchgate.netresearchgate.net

1H NMR provides information about the number and types of protons and their neighboring environments, while 13C NMR provides information about the carbon skeleton of the molecule. researchgate.netresearchgate.net For complex structures, 2D NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are used to establish connectivity between protons and carbons, allowing for the complete assignment of the chemical structure of an impurity. semanticscholar.org The final and conclusive method for structure elucidation is often NMR spectroscopy. semanticscholar.org The combination of liquid chromatography with NMR (LC-NMR) is a particularly powerful tool, as it allows for the separation of an impurity followed by its direct structural analysis. conicet.gov.ar

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS)

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) are indispensable tools for the structural elucidation and sensitive detection of pharmaceutical impurities. researchgate.netglobalresearchonline.net HRMS provides highly accurate mass measurements, enabling the determination of the elemental composition of an impurity, which is a critical step in its identification. researchgate.net For instance, the characterization of process-related impurities of duloxetine hydrochloride has been successfully performed using HRMS, providing precise mass data that aids in confirming the molecular formula of unknown compounds. researchgate.net

Tandem Mass Spectrometry (MS/MS) offers an additional layer of structural information by fragmenting a selected precursor ion and analyzing the resulting product ions. This fragmentation pattern serves as a "fingerprint" for the molecule, allowing for its unambiguous identification. acs.org Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a particularly powerful technique for analyzing impurities in complex matrices. acs.orgnih.govresearchgate.net This method combines the separation power of liquid chromatography with the high selectivity and sensitivity of MS/MS detection. acs.org For the analysis of N-nitroso duloxetine, an LC-MS/MS method was developed utilizing positive electrospray ionization in multiple reaction monitoring (MRM) mode, which provides excellent selectivity by minimizing interference from other impurities present in the duloxetine drug product. acs.org This high degree of selectivity is crucial for accurately quantifying trace-level impurities. acs.orgnih.gov

Fourier Transform Infrared (FTIR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. researchgate.netpharmacyjournal.netgoogle.comscribd.com The FTIR spectrum of a compound provides a unique pattern of absorption bands corresponding to the vibrations of its chemical bonds. google.com In the context of duloxetine and its impurities, FTIR can be used to confirm the presence of specific functional groups and to differentiate between different polymorphic forms or related substances. researchgate.netgoogle.com The analysis is often performed by grinding the solid sample with potassium bromide (KBr) and preparing a disc for measurement. researchgate.netgoogle.com

Ultraviolet-Visible (UV-Vis) spectroscopy is a simpler, yet effective, technique for the quantitative analysis of substances that possess a chromophore, a part of the molecule that absorbs UV or visible light. researchgate.netinnovareacademics.inrjptonline.org For duloxetine, the maximum absorbance is typically observed around 290 nm. innovareacademics.iningentaconnect.comijpsr.com This technique is often employed in the development of analytical methods for the determination of duloxetine in various formulations. rjptonline.orgingentaconnect.com The specificity of a UV-Vis method can be enhanced through derivatization or by using derivative spectrophotometry, which can help to resolve overlapping spectra in the presence of impurities. oup.com

Method Development and Validation Strategies for this compound Analysis

The development and validation of analytical methods for impurity profiling are governed by stringent guidelines, such as those from the International Council for Harmonisation (ICH). researchgate.netnuv.ac.in These methods must be proven to be reliable, accurate, and suitable for their intended purpose.

Specificity and Selectivity Considerations

Specificity is the ability of an analytical method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. nih.govingentaconnect.com Selectivity refers to the ability to differentiate and quantify the analyte in a complex mixture. oup.comresearchgate.net In the analysis of this compound, it is crucial that the chosen method can distinguish it from the main duloxetine peak and other potential impurities. ingentaconnect.com This is often achieved through chromatographic separation, where different compounds elute at different retention times. nih.govingentaconnect.com Peak purity analysis, often performed using a photodiode array (PDA) detector in HPLC, is a common way to confirm the specificity of a method by ensuring that the peak corresponding to the analyte is not co-eluting with any other substance. nih.gov For highly complex samples, the coupling of liquid chromatography with mass spectrometry (LC-MS/MS) provides an exceptionally high degree of selectivity due to its ability to monitor specific precursor-to-product ion transitions. acs.org

Linearity, Accuracy, and Precision Evaluation

Linearity: This parameter demonstrates that the response of the analytical method is directly proportional to the concentration of the analyte over a specified range. ingentaconnect.comnuv.ac.innih.gov Linearity is typically evaluated by analyzing a series of solutions with known concentrations of the impurity and plotting the response (e.g., peak area) against the concentration. The correlation coefficient (r) of the resulting calibration curve should be close to 1, indicating a strong linear relationship. ingentaconnect.comnih.gov For duloxetine and its impurities, linearity has been demonstrated over various concentration ranges depending on the specific method and impurity being analyzed. nih.govnih.govomicsonline.orgrroij.com

Accuracy: Accuracy refers to the closeness of the measured value to the true value. It is often assessed through recovery studies, where a known amount of the impurity is added (spiked) into a sample matrix and the percentage of the added impurity that is recovered by the method is calculated. ingentaconnect.comnuv.ac.innih.gov The acceptance criteria for recovery are typically within a certain percentage range, ensuring that the method provides accurate results. nih.gov

Precision: Precision is the measure of the agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) of a series of measurements. Precision is evaluated at different levels:

Repeatability (Intra-day precision): Assesses the precision over a short interval of time with the same analyst and equipment. nih.gov

Intermediate Precision (Inter-day precision): Evaluates the precision within the same laboratory but on different days, with different analysts, or different equipment. nih.govomicsonline.org For methods analyzing duloxetine impurities, the %RSD values for precision studies are expected to be low, typically below a specified threshold, to indicate that the method is precise. nih.govomicsonline.org

Detection Limit (LOD) and Quantitation Limit (LOQ) Determination

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. nuv.ac.innih.gov The Limit of Quantitation (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nuv.ac.innih.gov These parameters are crucial for methods intended to measure trace-level impurities. nuv.ac.in LOD and LOQ are often determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by using the standard deviation of the response and the slope of the calibration curve. nih.gov The determined LOD and LOQ values for methods analyzing duloxetine impurities demonstrate the sensitivity of the analytical procedure. nih.govnih.govresearchgate.net

| Parameter | Typical Value/Range | Reference |

| LOD | 0.022 - 0.16 µg/mL | nih.govnih.govnih.govresearchgate.net |

| LOQ | 0.066 - 0.49 µg/mL | nih.govnih.govnih.govresearchgate.net |

Robustness and System Suitability Testing

Robustness: This is the measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters. researchgate.netnih.gov It provides an indication of the method's reliability during normal usage. Robustness is tested by intentionally varying parameters such as the pH of the mobile phase, flow rate, column temperature, and mobile phase composition and observing the effect on the results. nih.govomicsonline.org The method is considered robust if the results remain within acceptable limits despite these small changes. nih.gov

System Suitability Testing (SST): SST is an integral part of many analytical procedures. It is performed before and during the analysis of samples to ensure that the chromatographic system is performing adequately. nih.govresearchgate.net SST parameters typically include retention time, peak area, tailing factor (asymmetry factor), and the number of theoretical plates. nih.govijbpas.com The results of these tests are compared against predefined acceptance criteria to confirm that the system is suitable for the intended analysis. researchgate.net

Orthogonal Analytical Approaches and Hyphenated Techniques for Comprehensive Impurity Profiling

The comprehensive assessment of impurities in active pharmaceutical ingredients (APIs) like duloxetine necessitates analytical strategies that provide a complete and accurate picture of the impurity profile. Relying on a single analytical method is often insufficient, as it may not detect or resolve all potential impurities. Orthogonal analytical approaches and hyphenated techniques are therefore indispensable for the robust detection, identification, and quantification of impurities, including challenging species like this compound. chemass.siresearchgate.net

Orthogonal methods are distinct analytical techniques that rely on different separation or detection principles. nih.gov By combining two or more orthogonal methods, the probability of detecting all impurities present in a sample is significantly increased. researchgate.net If an impurity co-elutes with the main component or another impurity in one system, it is likely to be separated in an orthogonal system with a different selectivity. nih.gov

Hyphenated techniques involve the direct coupling of a separation technique with a spectroscopic detection method, most commonly mass spectrometry. ajrconline.org This combination provides both separation of complex mixtures and structural information for the individual components in a single analysis, making it a powerful tool for identifying unknown impurities. researchgate.net

Application of Orthogonal and Hyphenated Techniques

For a comprehensive impurity profile of duloxetine, a combination of orthogonal and hyphenated methods is employed. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a primary technique for impurity profiling. conicet.gov.ar However, to ensure all impurities are detected, it is often complemented by an orthogonal method like capillary electrophoresis (CE). CE separates molecules based on their electrophoretic mobility (charge-to-size ratio), offering a completely different separation mechanism compared to the partitioning principle of RP-HPLC. nih.govsci-hub.se This unique selectivity makes CE an excellent alternative for resolving impurities that are not separated by LC methods. chimia.ch

The structural elucidation and sensitive quantification of impurities like this compound heavily rely on hyphenated techniques. These methods are critical for moving beyond simple detection to definitive identification and characterization. chemass.siunr.edu.ar

Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most widely used hyphenated technique for impurity identification. unr.edu.ar High-resolution mass spectrometry (HRMS) platforms, such as Quadrupole Time-of-Flight (Q-TOF) and Orbitrap-based mass spectrometers, are particularly valuable. Q-TOF provides accurate mass measurements of both precursor and fragment ions, which aids in determining the elemental composition of an unknown impurity. gimitec.com Orbitrap technology offers exceptionally high resolution, which is crucial for separating the impurity signal from interfering peaks, including isotopic peaks of other compounds that may have very similar mass-to-charge ratios. thermofisher.com For instance, in the analysis of N-Nitroso Duloxetine, an Orbitrap analyzer was able to distinguish the impurity from an interfering peak with a mass difference of only 0.0083 amu, a task that would be challenging for lower-resolution quadrupole instruments. thermofisher.com

Two-Dimensional Liquid Chromatography (2D-LC): Heart-cutting 2D-LC is an advanced technique used to resolve closely eluting impurities. In this approach, a specific peak or region from the first dimension separation (e.g., using a non-MS-compatible method) is selectively transferred to a second, orthogonal column for further separation using an MS-compatible mobile phase. This allows for the detailed analysis of a targeted impurity without interference from the API or other components. gimitec.com

Capillary Electrophoresis-Mass Spectrometry (CE-MS): The coupling of CE with MS combines the high separation efficiency of CE with the specificity of mass spectrometric detection. asiapharmaceutics.info This technique is highly effective for analyzing polar and charged impurities and serves as a powerful orthogonal tool to LC-MS. nih.govchimia.ch CE-MS has been successfully used in the impurity profiling of various pharmaceuticals, demonstrating its capability to detect known and unknown impurities at low levels. chimia.chnumberanalytics.com

The following tables summarize the principles of these advanced analytical approaches and their application in the context of duloxetine impurity analysis.

Table 1: Comparison of Orthogonal Analytical Techniques for Impurity Profiling

| Feature | Reversed-Phase HPLC (RP-HPLC) | Capillary Electrophoresis (CE) |

| Separation Principle | Partitioning based on hydrophobicity. | Separation based on electrophoretic mobility (charge-to-size ratio). sci-hub.se |

| Primary Application | Analysis of non-polar to moderately polar, non-volatile, and thermally unstable compounds. biomedres.us | Analysis of charged molecules (both small and large), polar compounds, and chiral separations. chimia.chasiapharmaceutics.info |

| Advantages | Robust, versatile, widely used, and easily coupled to various detectors (UV, MS). chemass.si | High separation efficiency, short analysis time, low sample and reagent consumption, unique selectivity. sci-hub.se |

| Orthogonality | Provides selectivity based on differences in polarity and hydrophobic interactions. | Provides orthogonal selectivity based on differences in charge and hydrodynamic radius. nih.gov |

Table 2: Research Findings on Hyphenated Techniques for Duloxetine Impurity Analysis

| Technique | Impurity/Application | Key Research Findings | Reference(s) |

| Heart-Cut 2D-LC/Q-TOF MS | Closely eluting unknown impurity in Duloxetine API. | A non-MS compatible HPLC method was used in the first dimension. The impurity peak was heart-cut and transferred to a second dimension with an MS-compatible mobile phase. Accurate mass MS and MS/MS data from the Q-TOF enabled rapid identification of the unknown impurity. | gimitec.com |

| LC-Orbitrap MS | N-Nitroso Duloxetine | High-resolution capabilities of the Orbitrap analyzer (resolving power > 140,000) allowed for the separation of the N-Nitroso Duloxetine peak from a high-abundance interference peak with a mass difference of only 0.0083 amu, preventing significant overestimation of the impurity level that could occur with lower-resolution instruments. | thermofisher.com |

| LC-MS/MS (Triple Quadrupole) | N-Nitroso Duloxetine and other nitrosamine (B1359907) impurities. | A highly selective and sensitive method was developed using multiple reaction monitoring (MRM) mode. The method was validated for specificity, accuracy, and repeatability for quantifying nitrosamine impurities at trace levels (ng/mL). | acs.orgresearchgate.net |

| CE-MS | General Impurity Profiling | CE is highlighted as a viable alternative to LC with high efficiency and different selectivity. When coupled with MS, it provides valuable structural information for identification purposes and can detect impurities at very low concentrations (e.g., 0.1% level). | nih.govchimia.ch |

Control and Mitigation Strategies for Duloxetine Impurity 13

Quality by Design (QbD) Principles in Impurity Control

Quality by Design (QbD) is a systematic approach to pharmaceutical development that begins with predefined objectives and emphasizes product and process understanding and process control, based on sound science and quality risk management. The application of QbD principles is paramount in controlling the formation of Duloxetine (B1670986) Impurity 13.

The core of a QbD approach to impurity control involves:

Identifying Critical Quality Attributes (CQAs): For the drug substance, the level of specific impurities, including Impurity 13, is a CQA as it can impact the quality and safety of the product.

Understanding Formation Pathways: A thorough understanding of the synthetic process is required to identify the potential routes through which Impurity 13 (N,N-dimethyl-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propan-1-amine) can be formed. This impurity is the N,N-dimethyl analogue of Duloxetine, suggesting its origin may be linked to the methylation step in the synthesis. It could arise from the use of methylamine (B109427) contaminated with dimethylamine (B145610) or from over-methylation of the primary amine intermediate or the secondary amine product, Duloxetine.

Risk Assessment: A risk assessment is conducted to identify and rank the parameters that could impact the formation of Impurity 13. This includes evaluating the quality of raw materials, solvents, and reagents, as well as critical process parameters (CPPs) like temperature, reaction time, and stoichiometry of reactants.

Developing a Control Strategy: Based on the risk assessment, a robust control strategy is designed. This strategy encompasses raw material specifications, in-process controls to monitor and guide the reaction, and purification steps designed to effectively remove the impurity. The goal is to ensure the process remains within a defined design space where the formation of Impurity 13 is consistently minimized.

Table 1: Conceptual QbD Risk Assessment for Duloxetine Impurity 13

| Potential Risk Factor | Potential Cause of Impurity Formation | Risk Level (High/Medium/Low) | Mitigation and Control Strategy |

|---|---|---|---|

| Raw Material Quality | Presence of dimethylamine impurity in the methylamine reagent. | High | Implement stringent specifications and analytical testing for the methylamine raw material. Source from qualified vendors. |

| Reaction Stoichiometry | Excess of methylating agent. | Medium | Optimize and precisely control the molar ratio of the methylating agent to the substrate. |

| Reaction Temperature | Elevated temperature promoting over-methylation. | Medium | Define and control the reaction temperature within a validated range. Implement in-process temperature monitoring. |

Optimization of Synthetic Routes for Impurity 13 Reduction

The primary strategy for minimizing any process-related impurity is to prevent its formation by optimizing the synthetic route. The synthesis of Duloxetine often involves the reaction of an intermediate with methylamine to form the secondary amine functional group. researchgate.net

Key optimization strategies to reduce the formation of Impurity 13 include:

Reagent Purity: The most direct cause of Impurity 13 formation is the presence of dimethylamine in the methylamine reagent. Therefore, sourcing and qualifying high-purity methylamine with strict limits on dimethylamine content is a critical control point.

Controlled Methylation: In synthetic routes that build the N-methyl group, conditions must be carefully controlled to prevent over-methylation that would lead to the tertiary amine structure of Impurity 13. This involves optimizing the type of methylating agent, the stoichiometry, temperature, and reaction duration.

Alternative Synthetic Pathways: Process development may explore alternative synthetic pathways that are less prone to the formation of N,N-dimethyl analogues. For instance, routes that introduce the N-methyl group earlier in the synthesis under more controlled conditions or utilize protecting group strategies can be considered. The original synthesis of duloxetine involved the demethylation of a tertiary amine precursor; controlling this reaction is also crucial to prevent incomplete reaction or side reactions. researchgate.net

Purification Technologies for Impurity 13 Removal

Even with an optimized synthesis, trace amounts of impurities may form. Therefore, robust purification methods are essential to ensure the final API meets the required purity specifications.

Crystallization is a powerful and widely used technique for purifying solid APIs like Duloxetine Hydrochloride. The principle relies on the different solubility characteristics of the API and its impurities in a given solvent or solvent system. esisresearch.org

To remove Impurity 13, the crystallization process can be optimized by:

Solvent Selection: Identifying a solvent or a mixture of solvents in which Duloxetine HCl has high solubility at elevated temperatures and low solubility at cooler temperatures, while Impurity 13 has a different solubility profile (ideally remaining in the mother liquor). Solvents such as methanol, ethanol, isopropanol, and acetonitrile (B52724), or their mixtures with water, have been used for the crystallization of Duloxetine HCl. google.com

Controlled Cooling and Stirring: A programmed cooling profile and controlled agitation can significantly enhance purification. Slow cooling allows for the formation of well-ordered crystals of the desired compound, excluding impurity molecules from the crystal lattice. patsnap.com A patented process for a Duloxetine intermediate highlights the use of program-controlled recrystallization, including specific heating, stirring, and cooling rates, to achieve a purity of 99.9%. patsnap.com

Recrystallization: If a single crystallization step is insufficient, one or more recrystallization steps can be performed to achieve the desired level of purity. Each successive crystallization step further reduces the impurity content.

Distillation and extraction are typically employed during the work-up of reaction mixtures to purify intermediates before the final crystallization step.

Extraction: Liquid-liquid extraction is a common method to separate compounds based on their differential solubility in immiscible liquids, often an aqueous and an organic phase. The separation of Duloxetine (a secondary amine) from Impurity 13 (a tertiary amine) could be achieved by pH-controlled extraction. The basicity of secondary and tertiary amines differs, which can be exploited to selectively partition them between aqueous acid and organic solvent phases at a specific pH. A patent for a Duloxetine intermediate describes using activated carbon followed by pH adjustment as part of an extraction process to remove impurities. google.com

Distillation: Distillation is generally used for purifying volatile liquids or intermediates. ayublab.comnih.gov While the final Duloxetine HCl salt is a non-volatile solid, distillation may be applicable for purifying liquid intermediates earlier in the synthesis, thereby preventing impurities from being carried through to the final steps.

Table 2: Summary of Purification Technologies for Impurity 13 Removal

| Technology | Key Parameters | Application in Duloxetine Process | Expected Outcome for Impurity 13 |

|---|---|---|---|

| Crystallization | Solvent system, cooling rate, temperature, agitation, pH | Final purification of Duloxetine HCl; purification of solid intermediates. | Highly effective at purging the impurity from the final solid API to meet specifications. google.compatsnap.com |

| Extraction | pH, solvent choice, phase ratio | Work-up of reaction mixtures to purify intermediates in solution. | Can selectively remove Impurity 13 from process streams based on differential basicity and polarity. google.com |

| Distillation | Temperature, pressure | Purification of volatile starting materials or liquid intermediates. | Reduces the impurity load in downstream steps by purifying precursors. nih.gov |

Crystallization Techniques

Raw Material and Excipient Quality Control in Relation to Impurity 13

The quality of all materials used in the manufacturing process is a cornerstone of impurity control. This extends from the basic starting materials for synthesis to the excipients used in the final drug product formulation.

Raw Material Control: As established, the purity of starting materials and reagents is critical. The formation of this compound is directly linked to the reagents used in the synthesis. researchgate.net A comprehensive control strategy must include:

Vendor Qualification: Establishing a program for qualifying and monitoring suppliers of critical raw materials.

Incoming Material Testing: Implementing rigorous analytical tests for incoming raw materials to ensure they meet predefined specifications. For a reagent like methylamine, this would include a specific test with a strict limit for dimethylamine.

Control of Intermediates: Testing key intermediates during the synthesis ensures that any impurities formed are identified and controlled before proceeding to the next step.

Table 3: Compound Information

| Compound Name | CAS Number | Molecular Formula | Molecular Weight |

|---|---|---|---|

| Duloxetine | 116539-59-4 (free base) | C₁₈H₁₉NOS | 297.4 g/mol |

Regulatory Science and Quality Assurance of Duloxetine Impurities

Risk Assessment Frameworks in Pharmaceutical Quality Management (e.g., ICH Q9)

Quality Risk Management (QRM) is an integral part of a modern pharmaceutical quality system. The ICH Q9 guideline provides a systematic process for the assessment, control, communication, and review of risks to the quality of the drug product across its lifecycle. scilife.iocaiready.com The two primary principles of ICH Q9 are that risk assessments must be based on scientific knowledge and ultimately link to the protection of the patient, and that the level of effort, formality, and documentation of the QRM process should be commensurate with the level of risk. scilife.io

Impurity Identification and Classification in Regulatory Submissions

The identification and classification of impurities are critical steps in the risk assessment process. Impurities are broadly classified by the ICH as organic, inorganic, and residual solvents. europa.euikev.org Duloxetine (B1670986) Impurity 13 is an organic impurity. Organic impurities can arise during the manufacturing process or during the storage of the drug substance and may include starting materials, by-products, intermediates, or degradation products. europa.eujpionline.org

Regulatory submissions must include a summary of the actual and potential impurities. ikev.org Any impurity present above the identification threshold defined in ICH Q3A/B must be structurally characterized. europa.eu In regulatory filings, impurities with specific acceptance criteria are termed "specified impurities," which can be either identified or unidentified. europa.eufda.gov These are listed individually in the specification, and a rationale for their inclusion or exclusion is required. ikev.org

Strategies for Setting Acceptable Impurity Limits

Setting acceptable limits, or acceptance criteria, for impurities is a critical aspect of ensuring product safety and quality. These limits are based on data from batches used in safety and clinical studies. gmpinsiders.com

The strategy for setting these limits typically follows the thresholds outlined in ICH Q3A and Q3B. gmpinsiders.com

Reporting Threshold: The level above which an impurity must be reported in a regulatory submission.

Identification Threshold: The level above which an impurity's structure must be determined.

Qualification Threshold: The level above which an impurity's safety must be demonstrated.

An impurity is considered "qualified" if its level in the drug substance or product is at or below the level present in batches used for safety and clinical trials. americanpharmaceuticalreview.com If an impurity's level exceeds the qualification threshold, its safety must be justified through dedicated toxicological studies or by providing scientific literature demonstrating its safety. tga.gov.aufda.gov Limits should be set as low as reasonably practicable. tga.gov.au For impurities known to be unusually potent or toxic, such as those identified under ICH M7, acceptance criteria are not based on standard thresholds but on specific safety data. americanpharmaceuticalreview.com

Table 2: ICH Q3B(R2) Thresholds for Degradation Products in New Drug Products

| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |

| ≤ 1 g | 0.1% | 0.2% | 0.5% |

| > 1 g | 0.05% | 0.1% | 0.2% |

| Source: Adapted from ICH Q3B(R2) guidelines. Thresholds represent the percentage of the drug substance. Lower thresholds may apply based on total daily intake (TDI) considerations for lower-dose drugs. gmpinsiders.com |

Post-Approval Monitoring and Lifecycle Management of Impurities

The management of impurities is not a one-time event but an ongoing process that extends throughout the product's lifecycle. freyrsolutions.comusp.org Manufacturers must ensure that the impurity profile remains consistent with what was approved. pqri.org

Post-approval lifecycle management involves continuous monitoring and a robust change management system. pqri.orgfreyrsolutions.com Any changes to the manufacturing process, raw material suppliers, equipment, or synthetic route have the potential to alter the impurity profile of the drug substance. freyrsolutions.compqri.orgnih.gov Such changes require a risk assessment to evaluate their impact on product quality and may necessitate additional studies or updates to the regulatory filing. pqri.orgfda.gov Establishing a thorough post-market surveillance plan ensures continued regulatory compliance and the ability to adapt to evolving standards, safeguarding patient safety and product quality long after initial approval. freyrsolutions.com

Future Research Directions in Duloxetine Impurity 13 Studies

Development of Predictive Models for Impurity Formation

Predictive modeling is a important tool in modern pharmaceutical development, enabling a proactive approach to impurity control. freyrsolutions.com By understanding the mechanisms of impurity formation, manufacturers can optimize synthesis and storage conditions to minimize their presence.

Future research will likely focus on creating sophisticated in silico models to predict the formation of Duloxetine (B1670986) Impurity 13. tandfonline.com These models, based on Structure-Activity Relationships (SAR) and Quantitative Structure-Activity Relationships (QSAR), can identify the structural attributes and reaction conditions that favor the generation of this impurity. tandfonline.comacs.org By leveraging computational tools, researchers can simulate various scenarios to pinpoint critical process parameters that influence impurity levels. tandfonline.com This predictive capability allows for the implementation of the Quality by Design (QbD) paradigm, where quality is built into the product from the earliest stages of development. freyrsolutions.com

Key Research Areas for Predictive Modeling:

Mechanistic Studies: In-depth investigation into the chemical pathways leading to the formation of Duloxetine Impurity 13. This includes identifying precursor molecules and understanding the reaction kinetics.

Computational Modeling: Development and validation of SAR and QSAR models to correlate molecular structure and process conditions with the likelihood of impurity formation. tandfonline.comacs.org

Database Development: Creation of comprehensive databases containing experimental data on the formation of this compound under various conditions to train and refine predictive models. tandfonline.com

Application of Green Chemistry Principles to Impurity Management

The pharmaceutical industry is increasingly adopting green chemistry principles to create more sustainable and environmentally friendly manufacturing processes. chemanager-online.comglobaljournals.org This approach is highly relevant to managing impurities like this compound, as it aims to reduce waste and the use of hazardous substances from the outset.

One promising green chemistry strategy is biocatalysis, which utilizes enzymes as natural catalysts in chemical synthesis. chemanager-online.com Enzymes offer high selectivity, which can lead to fewer side reactions and a cleaner product profile with reduced impurity levels. chemanager-online.com For Duloxetine synthesis, employing biocatalysis could streamline the manufacturing process, reduce the need for organic solvents, and minimize the formation of unwanted byproducts, including Impurity 13. chemanager-online.com

Spectrophotometric methods using environmentally benign reagents and water as a solvent are also being explored for the quantification of duloxetine, aligning with green analytical chemistry principles. nih.govresearchgate.net

Table 1: Green Chemistry Approaches for Impurity Management

| Green Chemistry Principle | Application in Duloxetine Synthesis | Potential Impact on Impurity 13 |

| Use of Renewable Feedstocks | Sourcing starting materials from renewable biological sources. | Reduction in fossil fuel dependence and potentially different impurity profiles. |

| Catalysis | Employing biocatalysts (enzymes) or other highly selective catalysts. chemanager-online.com | Minimized side reactions and formation of byproducts, including Impurity 13. chemanager-online.com |

| Safer Solvents and Auxiliaries | Utilizing water or other benign solvents in the reaction and purification steps. chemanager-online.comnih.gov | Reduced environmental impact and potential alteration of impurity formation pathways. |

| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure. | Lower energy consumption and cost, potentially affecting reaction kinetics and impurity levels. |

| Waste Prevention | Optimizing reactions to maximize atom economy and minimize waste generation. globaljournals.org | Reduced generation of waste streams containing impurities. |

Emergent Analytical Technologies for Ultra-Trace Impurity Detection

The accurate detection and quantification of impurities, especially at ultra-trace levels, are paramount for ensuring patient safety. apacsci.comdrawellanalytical.com Regulatory guidelines often require the identification and characterization of impurities present at levels as low as 0.1%. researchgate.net For potentially genotoxic impurities, these thresholds can be even lower. chemass.si

Advanced analytical techniques are continuously being developed to meet these stringent requirements. For this compound, future research will likely focus on the application of highly sensitive and specific methods capable of detecting this compound at parts-per-billion (ppb) or even parts-per-trillion (ppt) levels. apacsci.comdrawellanalytical.com

Emerging analytical technologies with high potential include:

Ultra-Performance Liquid Chromatography (UPLC): UPLC offers higher resolution, sensitivity, and speed compared to conventional HPLC, making it suitable for separating and quantifying trace-level impurities. omicsonline.org A UPLC method has been developed for the quantitative determination of duloxetine and its 12 potential impurities. omicsonline.org

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS): These hyphenated techniques provide exceptional sensitivity and specificity, allowing for the confident identification and quantification of impurities even in complex matrices. emanresearch.orgijpsonline.com LC-MS/MS is particularly valuable for the analysis of genotoxic impurities. ijpsonline.com The determination of N-nitroso duloxetine has been performed using LC-MS. researchgate.netasianpubs.org

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): While typically used for elemental impurities, ICP-MS can be coupled with chromatographic techniques for the ultra-trace determination of specific compounds, offering detection limits in the ng/mL range. apacsci.comdrawellanalytical.comresearchgate.net

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, which is crucial for the structural elucidation of unknown impurities. emanresearch.org

Table 2: Comparison of Emergent Analytical Technologies

| Technology | Principle | Advantages for Impurity 13 Detection |

| UPLC | Liquid chromatography using smaller particle size columns. | High resolution, speed, and sensitivity. omicsonline.org |

| LC-MS/MS | Separation by LC followed by mass analysis. | High sensitivity and specificity for quantification. emanresearch.orgijpsonline.com |

| ICP-MS | Ionization in plasma followed by mass analysis. | Ultra-trace detection of elements, can be coupled with LC. apacsci.comdrawellanalytical.com |

| HRMS | Mass spectrometry with high mass accuracy. | Confident identification of unknown impurities. emanresearch.org |

Integrated Digital Approaches for Impurity Control and Data Management

The digitalization of pharmaceutical manufacturing, often referred to as Pharma 4.0, offers new opportunities for impurity control and data management. mdpi.com Integrated digital platforms can connect various data sources, from process development to quality control, providing a holistic view of the factors influencing impurity formation.

Future research in this area will focus on developing and implementing digital twins—virtual models of the manufacturing process. mdpi.com These digital twins can be used to simulate and predict the impact of process changes on the level of this compound in real-time. nih.gov By integrating data from Process Analytical Technology (PAT), these models can facilitate continuous process verification and enable proactive control strategies. mdpi.com

Furthermore, digital platforms can enhance data management and risk assessment. researchgate.net By centralizing all data related to this compound, from its initial discovery to ongoing monitoring, pharmaceutical companies can streamline regulatory submissions and facilitate more efficient lifecycle management of the drug product. researchgate.net

Key Components of an Integrated Digital Approach:

Digital Twins: Virtual replicas of the manufacturing process for simulation and prediction. mdpi.com

Process Analytical Technology (PAT): Real-time monitoring of critical process parameters. mdpi.com

Centralized Data Management: A unified platform for storing and analyzing all impurity-related data.

Digital Quality by Design (QbD): Utilizing digital tools to implement and manage QbD principles for impurity control. researchgate.net

Q & A

Basic Research Questions

Q. What analytical methods are recommended for identifying and quantifying Duloxetine Impurity 13 in pharmaceutical formulations?

- Methodology : High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection is widely used. The USP monograph specifies a C18 column (4.6 mm × 25 cm, 5 µm particle size) with a mobile phase gradient of buffer A (pH 3.0 phosphate buffer) and buffer B (acetonitrile) at 230 nm detection . System suitability requires resolution ≥1.5 between impurities and tailing factor ≤1.5 for duloxetine.

- Validation : Follow ICH guidelines for linearity (e.g., 0.05–1.0 µg/mL), accuracy (recovery 98–102%), and precision (RSD ≤2%) .

Q. How does this compound form during synthesis, and what are its structural characteristics?

- Synthetic Pathway : Impurity 13 arises during the condensation step of duloxetine synthesis via incomplete elimination of intermediates. Its structure, (R)-3-(methylamino)-1-(thiophen-2-yl)propan-1-ol, is confirmed by LC-MS (m/z 171.26) and NMR (δ 7.25–6.75 ppm for thiophene protons) .

- Mitigation : Optimize reaction time and temperature to minimize residual intermediates.

Advanced Research Questions

Q. What mechanistic insights explain the stability of this compound under varying pH and temperature conditions?

- Degradation Kinetics : Conduct forced degradation studies (e.g., 0.1N HCl/NaOH, 40–80°C) to track impurity levels using stability-indicating HPLC. Impurity 13 shows increased formation at pH >8 due to base-catalyzed hydrolysis of the parent drug .

- Data Analysis : Use R-based statistical models (e.g.,

bartlett.testfor variance equivalence) to analyze batch-to-batch variability in stability studies .

Q. How can LC-MS and NMR differentiate this compound from structurally similar byproducts like N-Nitroso Duloxetine?

- LC-MS/MS : N-Nitroso Duloxetine (m/z 342.1) exhibits a distinct fragmentation pattern (loss of NO group, m/z 298.1) compared to Impurity 13 (m/z 171.26) .

- NMR : Impurity 13 lacks the aromatic splitting patterns seen in N-Nitroso derivatives (e.g., δ 8.2–7.8 ppm for nitroso protons) .

Q. What toxicological thresholds apply to this compound, and how are they derived?

- Risk Assessment : The acceptable intake (AI) for genotoxic impurities like N-Nitroso derivatives is ≤0.83 ppm (based on a 120 mg/day duloxetine dose). For non-genotoxic impurities like Impurity 13, ICH Q3A/B thresholds apply (e.g., ≤0.10% for daily doses ≤2 g) .

- In silico Tools : Use Derek Nexus or other QSAR models to predict mutagenicity and prioritize impurities for toxicological testing.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.